4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group and a thiophen-2-yl carboxamide moiety. The pyrimidine ring is a heteroaromatic scaffold commonly associated with kinase inhibition and DNA-intercalating properties, while the thiophene group enhances electron-rich interactions in biological systems.
Properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMFZGYNLTOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS Number: 2034431-70-2) represents a class of piperidine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.4 g/mol . The structure features a piperidine ring substituted with a pyrimidine and thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 2034431-70-2 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with a similar structure have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated promising results against various cancer cell lines, suggesting that modifications in the piperidine scaffold can enhance biological activity .
Antiviral Activity
Research has demonstrated that certain N-heterocycles, including those containing a pyrimidine moiety, can act as antiviral agents. Specific derivatives have shown potent activity against viral replication pathways, particularly in inhibiting reverse transcriptase enzymes. This mechanism is critical for the treatment of viral infections such as HIV .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. A study reported that related piperidine derivatives displayed strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM, indicating their potential use in treating conditions like Alzheimer’s disease .
The biological activity of This compound is thought to be mediated through multiple pathways:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Interaction : By inhibiting key enzymes such as AChE, it can alter neurotransmitter levels, impacting neurological functions.
- Cell Cycle Modulation : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds:
- Study on EGFR Inhibition : A derivative was tested on various cancer cell lines, showing a reduction in cell viability by over 50% at low micromolar concentrations .
- Antiviral Efficacy : Compounds structurally related to the target compound were shown to inhibit viral replication significantly in vitro .
- Enzyme Inhibition Studies : The inhibition of AChE by related piperidine derivatives was confirmed through kinetic studies demonstrating competitive inhibition patterns .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
Thiophene-containing compounds are prominent in drug discovery due to their metabolic stability and π-π stacking capabilities. A notable analogue is (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 28, from []). Key comparisons include:
Compound 28’s superior antiproliferative activity against breast cancer cells (compared to doxorubicin) highlights the importance of thiophene conjugation and sulfonamide groups in enhancing cytotoxicity. The target compound’s piperidine core may offer improved solubility but lacks direct activity data for comparison.
Piperidine-Carboxamide Derivatives
Another structurally related compound is N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-1-carboxamide (Compound 4e, from []). Comparisons include:
Compound 4e’s fused cyclopenta-thiophene system may confer rigidity and enhanced binding affinity, whereas the target compound’s pyrimidine-oxy group could modulate solubility and metabolic stability.
Thiazole and Isoxazole Analogues
Thiazole- and isoxazole-linked thiophenes (e.g., Compounds 26 and 27 from []) exhibit IC₅₀ values of ~10 µM in breast cancer models. These compounds differ from the target molecule in:
- Linker Chemistry : Thiazole/isoxazole vs. pyrimidine-oxy-piperidine.
- Electrophilic Features : Thiazole’s sulfur atom vs. pyrimidine’s nitrogen-rich scaffold. Activity trends suggest that electron-deficient heterocycles (e.g., pyrimidine) may enhance DNA intercalation, while thiazole/isoxazole systems improve metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
